molecular formula C25H46O12P2 B12858831 ((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)

((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate)

Cat. No.: B12858831
M. Wt: 600.6 g/mol
InChI Key: LKNOKFOQULRRKA-UHFFFAOYSA-N
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Description

((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) is a complex organophosphorus compound with the molecular formula C25H46O12P2 and a molecular weight of 600.57 g/mol . This compound is known for its unique structure, which includes multiple phosphonate groups and ester linkages, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) involves the reaction of methylene-bisphosphonic acid with pivaloyloxymethyl chloride in the presence of diisopropylethylamine as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 8 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate oxides.

    Reduction: Reduction reactions can convert the phosphonate groups to phosphine derivatives.

    Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium or platinum and can be carried out in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphine derivatives.

Scientific Research Applications

((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) has several applications in scientific research:

Mechanism of Action

The mechanism by which ((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) exerts its effects involves its interaction with molecular targets such as enzymes and receptors involved in phosphorus metabolism. The compound’s ester linkages allow it to be hydrolyzed under physiological conditions, releasing active phosphonate groups that can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methylenebis(phosphonic acid): A simpler analog with similar phosphorus-containing groups.

    Tetrakis(hydroxymethyl)phosphonium chloride: Another phosphorus-based compound used in industrial applications.

Uniqueness

((Methylenebis(phosphanetriyl))tetrakis(oxy))tetrakis(methylene) tetrakis(2,2-dimethylpropanoate) is unique due to its multiple ester linkages and the presence of bulky 2,2-dimethylpropanoate groups, which enhance its stability and reactivity compared to simpler analogs .

Properties

Molecular Formula

C25H46O12P2

Molecular Weight

600.6 g/mol

IUPAC Name

[bis(2,2-dimethylpropanoyloxymethoxy)phosphanylmethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C25H46O12P2/c1-22(2,3)18(26)30-13-34-38(35-14-31-19(27)23(4,5)6)17-39(36-15-32-20(28)24(7,8)9)37-16-33-21(29)25(10,11)12/h13-17H2,1-12H3

InChI Key

LKNOKFOQULRRKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCOP(CP(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C

Origin of Product

United States

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